(4R)-1-Methyl-4-propyl-L-proline Methyl Ester
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Overview
Description
(4R)-1-Methyl-4-propyl-L-proline Methyl Ester is a chemical compound that belongs to the class of proline derivatives Proline is an amino acid that plays a crucial role in protein synthesis and structure The compound is characterized by its unique stereochemistry, with the (4R) configuration indicating the specific spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester typically involves the esterification of the corresponding proline derivative. One common method is the reaction of (4R)-1-methyl-4-propyl-L-proline with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the methyl ester group into the proline derivative. This method offers advantages in terms of sustainability and scalability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(4R)-1-Methyl-4-propyl-L-proline Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted proline derivatives.
Scientific Research Applications
(4R)-1-Methyl-4-propyl-L-proline Methyl Ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including drug design and development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
(4R)-1-Methyl-4-propyl-L-proline Methyl Ester can be compared with other proline derivatives, such as:
Methyl (4S)-1-methyl-4-propyl-L-prolinate: Differing in stereochemistry, which can affect its biological activity and interactions.
Ethyl (4R)-1-methyl-4-propyl-L-prolinate: Similar structure but with an ethyl ester group instead of a methyl ester, leading to different chemical properties and reactivity.
Methyl (4R)-1-methyl-4-isopropyl-L-prolinate: Contains an isopropyl group, which can influence its steric and electronic properties.
These comparisons highlight the uniqueness of this compound in terms of its specific stereochemistry and functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
methyl (2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-4-5-8-6-9(10(12)13-3)11(2)7-8/h8-9H,4-7H2,1-3H3/t8-,9+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWDKXMHDNDMEB-BDAKNGLRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858064 |
Source
|
Record name | Methyl (4R)-1-methyl-4-propyl-L-prolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13380-39-7 |
Source
|
Record name | Methyl (4R)-1-methyl-4-propyl-L-prolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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